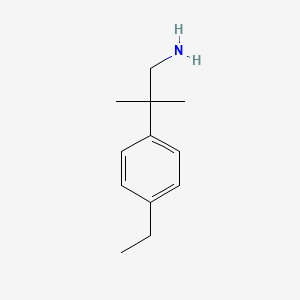

2-(4-Ethylphenyl)-2-methylpropan-1-amine

Description

2-(4-Ethylphenyl)-2-methylpropan-1-amine (CAS: 853724-04-6) is a secondary amine with a branched aliphatic chain and a substituted aromatic ring. Its molecular formula is C₁₂H₁₉N, and it has a molecular weight of 177.29 g/mol. Structurally, it features a 4-ethylphenyl group attached to a methyl-substituted propane backbone with an amine group at the terminal position. The compound is a liquid at room temperature and is typically stored under ambient conditions .

Key properties include:

- IUPAC Name: 1-(4-Ethylphenyl)-2-methylpropan-1-amine

- SMILES: CCC1=CC=C(C=C1)C(C(C)C)N

- InChI Key: AZZNVHCGSSIBSF-UHFFFAOYSA-N

Properties

IUPAC Name |

2-(4-ethylphenyl)-2-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-10-5-7-11(8-6-10)12(2,3)9-13/h5-8H,4,9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLIQTNAGWIWKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-2-methylpropan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 4-ethylbenzyl chloride with 2-methylpropan-1-amine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene under reflux conditions.

Another approach involves the reduction of 2-(4-ethylphenyl)-2-methylpropan-1-nitrile using a reducing agent such as lithium aluminum hydride (LiAlH4) in anhydrous ether. This method provides a high yield of the desired amine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalytic hydrogenation of the corresponding nitrile or imine intermediates can be employed, using catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and chlorine (Cl2) for chlorination.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Overview

2-(4-Ethylphenyl)-2-methylpropan-1-amine, commonly referred to as a secondary amine, is characterized by its unique structure which includes an ethyl group attached to a phenyl ring and a branched alkyl chain. This compound has garnered attention in various fields of scientific research due to its potential applications in chemistry, biology, and medicine.

Chemistry

In the realm of chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals, showcasing its versatility as a building block for various chemical compounds.

Biology

This compound is under investigation for its biological activity , particularly its interactions with biological targets. Studies focus on its potential effects on cellular processes, which may lead to insights into its pharmacological properties.

Medicine

Research into the medicinal applications of this compound highlights its potential as a therapeutic agent . It is being explored for its role as a precursor in the synthesis of drugs with analgesic or anti-inflammatory effects. The compound's mechanism of action may involve modulation of neurotransmitter receptors, influencing neuronal activity and signaling pathways.

Industry

In industrial settings, this compound is utilized in the production of specialty chemicals and materials , including polymers and resins. Its unique chemical properties make it valuable for advancing product development and enhancing industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the central nervous system, affecting signal transduction and neuronal activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Substitutions

N-Ethyl-1-(4-methoxyphenyl)propan-2-amine

- Molecular Formula: C₁₂H₁₉NO

- Molecular Weight : 193.29 g/mol

- Key Differences: A methoxy (-OCH₃) group replaces the ethyl (-C₂H₅) substituent on the phenyl ring. Synthesis involves reductive amination of 4-methoxyphenyl acetone with ethylamine .

N-Ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine

- Molecular Formula : C₁₂H₁₅F₃N

- Molecular Weight : 231.26 g/mol

- Key Differences : The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, increasing metabolic stability and lipophilicity (LogP ≈ 3.5). This modification is common in antiviral and anticancer agents .

2-(4-Chlorophenyl)-2-methylpropan-1-amine Hydrochloride

- Molecular Formula : C₁₀H₁₅ClN·HCl

- Molecular Weight : 220.15 g/mol (free base: 184.69 g/mol)

- The hydrochloride salt improves aqueous solubility, making it suitable for formulation in biological assays .

Analogs with Modified Amine Groups

2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine

- Molecular Formula : C₁₁H₂₄N₂

- Molecular Weight : 184.32 g/mol

- The cyclic amine also reduces first-pass metabolism .

Functionalized Derivatives

2-[4-(Trifluoromethyl)phenyl]propan-2-amine

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Properties |

|---|---|---|---|---|

| 2-(4-Ethylphenyl)-2-methylpropan-1-amine | C₁₂H₁₉N | 177.29 | 4-Ethylphenyl | Liquid, moderate lipophilicity |

| N-Ethyl-1-(4-methoxyphenyl)propan-2-amine | C₁₂H₁₉NO | 193.29 | 4-Methoxyphenyl | Enhanced electron density, CNS activity |

| N-Ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine | C₁₂H₁₅F₃N | 231.26 | 4-Trifluoromethylphenyl | High metabolic stability, LogP ~3.5 |

| 2-(4-Chlorophenyl)-2-methylpropan-1-amine HCl | C₁₀H₁₅ClN·HCl | 220.15 | 4-Chlorophenyl | Halogen bonding, improved solubility |

| 2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropan-1-amine | C₁₁H₂₄N₂ | 184.32 | Piperidine ring | Conformational rigidity, GPCR selectivity |

Biological Activity

2-(4-Ethylphenyl)-2-methylpropan-1-amine, also known as 4-Ethyl-2-methyl-1-phenylpropan-1-amine, is a secondary amine with potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its possible interactions with biological systems and therapeutic applications.

The molecular formula of this compound is C12H17N, with a molecular weight of approximately 177.29 g/mol. Its structure features an ethyl group attached to a phenyl ring and a branched alkyl chain consisting of a methyl group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It may function as an agonist or antagonist at specific neurotransmitter receptors, influencing signal transduction pathways within the central nervous system. The compound's potential to modulate neuronal activity suggests applications in the treatment of neurological disorders.

Biological Activity

Research into the biological activity of this compound has indicated several key areas of interest:

1. Antimicrobial Activity:

Studies have explored the compound's effectiveness against various bacterial pathogens. Preliminary evaluations suggest that it may exhibit antibacterial properties, although specific Minimum Inhibitory Concentration (MIC) values need further investigation. The compound's structural characteristics may contribute to its activity against resistant strains .

2. Analgesic and Anti-inflammatory Properties:

The compound has been investigated for its potential role as a precursor in the synthesis of analgesic and anti-inflammatory drugs. This aspect highlights its significance in pharmaceutical research aimed at developing new therapeutic agents.

3. Cytotoxicity:

Preliminary cytotoxicity assessments indicate that this compound may affect cellular processes, warranting further studies to determine its safety profile and therapeutic index.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Q & A

Q. What are the optimal synthetic routes for 2-(4-Ethylphenyl)-2-methylpropan-1-amine, and what challenges arise during purification?

- Methodological Answer : The synthesis typically involves alkylation of a primary amine with a halogenated precursor (e.g., 4-ethylbenzyl chloride) under basic conditions, followed by reduction using catalysts like palladium on carbon (Pd/C) in ethanol or methanol. Key challenges include controlling regioselectivity during alkylation and removing by-products such as unreacted starting materials or di-alkylated derivatives. Purification often requires column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from polar aprotic solvents. Monitoring via TLC or GC-MS is critical to ensure purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies substituents on the aromatic ring (e.g., ethyl group at para position) and the methyl/methylene groups in the propan-1-amine backbone. Splitting patterns in 1H NMR distinguish between stereoisomers.

- Mass Spectrometry (MS) : Confirms molecular weight (C12H19N, MW: 177.29 g/mol) and fragmentation patterns.

- IR Spectroscopy : Detects amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹). Comparative analysis with structurally similar compounds (e.g., 1-(4-chlorophenyl)-2-methylpropan-1-amine) aids validation .

Q. How does the presence of the ethylphenyl group influence the compound’s physicochemical properties?

- Methodological Answer : The ethyl group enhances lipophilicity (log P ≈ 2.5), impacting solubility in aqueous media. Steric hindrance from the ethyl and methyl groups affects reactivity in nucleophilic substitutions or catalytic hydrogenation. Comparative studies with analogs (e.g., 2-(4-methylphenyl)-2-methylpropan-1-amine) reveal differences in melting points and stability under oxidative conditions .

Advanced Research Questions

Q. What mechanistic insights are critical for understanding coupling reactions involving this amine in heterocyclic synthesis?

- Methodological Answer : In quinoxaline derivatives (e.g., N-isobutyl-3-phenylquinoxalin-2-amine), the amine acts as a nucleophile, attacking electrophilic carbons in chloro-quinoxaline intermediates. Kinetic studies (e.g., variable-temperature NMR) and isolation of intermediates (e.g., Schiff bases) clarify reaction pathways. Solvent polarity (e.g., EtOH vs. DMF) and base strength (e.g., NaOEt) significantly influence reaction rates and yields .

Q. How can researchers resolve contradictions in pharmacological data regarding this compound’s bioactivity?

- Methodological Answer : Discrepancies in bioactivity assays (e.g., varying IC50 values) may arise from differences in cell lines, assay conditions (pH, temperature), or impurity profiles. Strategies include:

Q. What are the key considerations in designing stability studies for this amine under various storage conditions?

- Methodological Answer : Stability studies should evaluate:

- Thermal Degradation : Accelerated aging at 40–60°C for 1–3 months, monitored via HPLC to detect oxidation by-products (e.g., nitriles or imines).

- Photostability : Exposure to UV light (ICH Q1B guidelines) to assess decomposition pathways.

- Humidity Sensitivity : Storage at 75% RH to identify hydrolysis products. Impurity profiling (e.g., using Pharmacopeial Forum methods) sets degradation limits (<0.5% total impurities) .

Q. How can side reactions during synthesis be mitigated to improve yield and purity?

- Methodological Answer :

- By-Product Formation : Di-alkylation is minimized by using a stoichiometric excess of the halogenated precursor and low temperatures (0–5°C).

- Catalyst Optimization : Pd/C pretreated with H2 enhances reduction efficiency, reducing residual aldehydes.

- Scavenging Agents : Additives like molecular sieves absorb water in moisture-sensitive steps. Real-time monitoring via in-situ FTIR or Raman spectroscopy allows rapid adjustment of reaction parameters .

Q. What analytical methods are used to identify and quantify impurities in synthesized batches?

- Methodological Answer :

- HPLC-DAD/UV : Quantifies impurities (e.g., unreacted starting materials) using relative retention times (RRT) and response factors (e.g., RRT 0.4 for (2RS)-1-(4-methoxyphenyl)propan-2-amine).

- LC-MS/MS : Identifies trace impurities (e.g., N-alkylated by-products) at ppm levels.

- Pharmacopeial Standards : Follow USP/ICH guidelines for impurity thresholds (e.g., ≤0.1% for individual unknown impurities) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.